N-benzoyl-N'-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea
Description
N-Benzoyl-N'-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea is a thiourea derivative characterized by a benzoyl group attached to one nitrogen atom and a 6-methyl-substituted tetrahydroquinolinyl moiety on the other. The tetrahydroquinolinyl group introduces steric and electronic effects due to its partially saturated bicyclic structure and methyl substituent at the 6-position. Such structural features are critical for modulating biological activity, particularly in anticancer applications, as thiourea derivatives are known to interact with targets like epidermal growth factor receptor (EGFR) and sirtuin-1 (SIRT1) .
Properties
IUPAC Name |
N-[(6-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-9-10-15-14(8-5-11-19-15)16(12)20-18(23)21-17(22)13-6-3-2-4-7-13/h2-4,6-7,9-10,19H,5,8,11H2,1H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSXGRLZKOISDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCCC2)NC(=S)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea typically involves the reaction of benzoyl chloride with N’-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation reactions often require acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various acylated thiourea derivatives.
Scientific Research Applications
N-benzoyl-N’-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thiourea Derivatives
Conformational Stability
The stability of thiourea derivatives is influenced by intramolecular hydrogen bonding (HB) and substituent positioning:
- Key Insight : Methyl substitution at the 6-position (as in the target compound) increases HB strength (ρ) compared to unsubstituted pyridyl analogs, enhancing conformational stability .
Computational and Experimental Data
- Molecular Docking: Preliminary models suggest the target compound binds EGFR with a docking score of -9.2 kcal/mol, outperforming BFTU (-7.5 kcal/mol) due to improved π-π stacking with the quinolinyl ring .
- Solubility: Unlike BFTU (water-insoluble), the tetrahydroquinolinyl group may enhance solubility in polar solvents, aiding bioavailability .
Biological Activity
N-benzoyl-N'-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C18H20N2OS
- IUPAC Name : N-[(6-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamothioyl]benzamide
- CAS Number : 866038-86-0
The compound features a benzoyl group and a tetrahydroquinoline moiety, contributing to its unique chemical properties that influence its biological activity.
This compound exhibits its biological effects primarily through interaction with specific molecular targets. The quinolinyl component is known for its ability to intercalate with DNA, potentially disrupting cellular processes such as replication and transcription. Additionally, it may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
Antimicrobial Activity
Research indicates that thiourea derivatives possess significant antimicrobial properties. Studies have shown that this compound exhibits:
- Bactericidal Effects : Effective against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Antifungal Properties : Demonstrated activity against fungi such as Candida albicans and Aspergillus niger.
For instance, a study highlighted the compound's effectiveness in inhibiting biofilm formation in E. coli, correlating its structure with enhanced antibacterial activity due to the presence of the tetrahydroquinoline ring .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Research findings suggest:
- Cytotoxicity : Exhibits cytotoxic effects on various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
- Selectivity : Shows selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other thiourea derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Strong | Moderate | Tetrahydroquinoline enhances lipophilicity |
| N-benzoyl-N'-(5-quinolinyl)thiourea | Moderate | Low | Lacks the tetrahydro structure |
| N-benzoyl-N'-(4-chlorobenzamido)thiourea | Weak | Moderate | Different substitution pattern |
The presence of the tetrahydro structure in this compound significantly enhances its lipophilicity and biological interactions compared to its analogs.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various thiourea derivatives against biofilm-forming bacteria. The results indicated that the presence of fluorine substituents on the phenyl ring improved antibacterial activity significantly compared to compounds without such modifications .
- Cytotoxicity Assessment : In vitro assays conducted on different cancer cell lines demonstrated that this compound induced apoptosis at lower concentrations than standard chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
